

UCM05: A Multifunctional Inhibitor with Anti-Cancer, Antibacterial, and Antiviral Properties

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Compound of Interest

Compound Name: UCM05

Cat. No.: B15622751

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A Technical Overview for Researchers and Drug Development Professionals

UCM05, also known as G28UCM, is a small molecule inhibitor with a diverse range of biological activities, positioning it as a compound of significant interest in oncology, bacteriology, and virology. Primarily identified as a potent inhibitor of fatty acid synthase (FASN), **UCM05** has demonstrated efficacy against HER2+ breast cancer, including cell lines resistant to anti-HER2 therapies.[1][2] Its mechanism of action extends to the inhibition of the bacterial cell division protein FtsZ and, more recently, has been shown to possess significant antiviral activity against Herpes Simplex Virus 2 (HSV-2) by targeting viral glycoproteins and modulating host immune responses.[3][4][5]

Core Functions and Mechanisms of Action

UCM05 exerts its biological effects through multiple mechanisms:

- Inhibition of Fatty Acid Synthase (FASN):** As a potent FASN inhibitor, **UCM05** disrupts the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][3] This inhibition is a key contributor to its anti-cancer effects. In the context of viral infections, FASN inhibition can also impact viral replication, which often relies on host cell lipid metabolism.[3]
- Inhibition of Filamentous Temperature-Sensitive Protein Z (FtsZ):** **UCM05** acts as an inhibitor of FtsZ, a crucial protein in bacterial cell division.[1][2] By blocking the GTP-binding site of FtsZ, **UCM05** prevents the formation of the Z-ring, a critical step in bacterial cytokinesis,

leading to the suppression of bacterial growth, particularly in Gram-positive bacteria like *B. subtilis*.[\[1\]](#)[\[2\]](#)

- **Antiviral Activity against HSV-2:** **UCM05** has demonstrated a multi-pronged antiviral mechanism against HSV-2.[\[3\]](#)[\[4\]](#) It directly interferes with viral entry by binding to viral glycoproteins gB and gD.[\[3\]](#) Furthermore, it inhibits viral replication by suppressing viral protein synthesis and leveraging its FASN inhibitory activity.[\[3\]](#)
- **Immunomodulation:** **UCM05** has been shown to enhance the type I interferon (IFN) response, a critical component of the innate immune system in combating viral infections.[\[3\]](#)[\[4\]](#) It promotes the production of IFN- β and upregulates the expression of interferon-stimulated genes (ISGs).[\[3\]](#) Importantly, this immune enhancement does not appear to trigger an excessive inflammatory response, as evidenced by the reduction of pro-inflammatory cytokines such as IL-1 β , TNF- α , IL-6, and CXCL10 during HSV-2 infection.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **UCM05**'s activity across different biological contexts.

Biological Target	Cell Line/Organism	Metric	Value	Reference
Fatty Acid Synthase (FASN)	SK-BR-3 (Human Breast Cancer)	IC50	21 μ M	[2]
FtsZ	Bacillus subtilis	MIC	100 μ M	[1][6]
Herpes Simplex Virus 2 (HSV-2)	Hela Cells	IC50	< ACV	[3]
Acyclovir-resistant HSV-2	Hela Cells	IC50	Considerably lower than ACV	[3]
HIV-1/HSV-2 Co-infection	TZM-bl cells	-	Effective Inhibition	[7]
Herpes Simplex Virus 1 (HSV-1)	Vero Cells	-	Effective Inhibition	[7]
In Vivo Efficacy (HSV-2 Mouse Model)				
Parameter	Dosage	Effect	Metric	Reference
Survival Rate	15 mg/kg/d, 30 mg/kg/d	Significantly Improved	-	[8]
Viral Titer (in tissues)	15 mg/kg/d, 30 mg/kg/d	Effectively Reduced	-	[3][8]
Clinical Disease Score	15 mg/kg/d, 30 mg/kg/d	Reduced	-	[8]

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the function of **UCM05**.

MTT Cytotoxicity Assay

This assay is used to assess the effect of **UCM05** on the viability of cells.

- Cell Seeding: Seed HeLa, Vero, D407, and BEAS-2B cells into 96-well plates at a density of 7.5×10^3 cells per well.
- Incubation: Incubate the plates overnight to allow cells to reach 60–75% confluency.
- Treatment: Treat the cells with different concentrations of **UCM05**.
- Analysis: Analyze cellular viability to determine the cytotoxic concentration 50 (CC50).[\[3\]](#)

Plaque Reduction Assay

This assay is used to quantify the inhibitory effect of **UCM05** on viral replication.

- Cell Infection: Infect TZM-bl cells with replication-competent HIV-1SF162 (MOI = 1) with or without HSV-2 (MOI = 0.5) co-infection.
- Treatment: Treat the infected cells with indicated concentrations of **UCM05** for 48 hours.
- Quantification: Quantify viral replication by measuring luciferase reporter activity.[\[7\]](#)
- Alternative for HSV-1: Infect Vero cells with HSV-1 (MOI = 1) and treat with indicated concentrations of **UCM05** for 24 hours. Analyze the reduction in plaque formation.[\[7\]](#)

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

- Sample Preparation: Prepare cell lysates from cells treated with **UCM05** and/or infected with viruses.
- Protein Separation: Separate the proteins in the lysates by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a membrane.

- Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., viral proteins, phosphorylated signaling proteins) and then with HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using a suitable substrate and imaging system.[7]

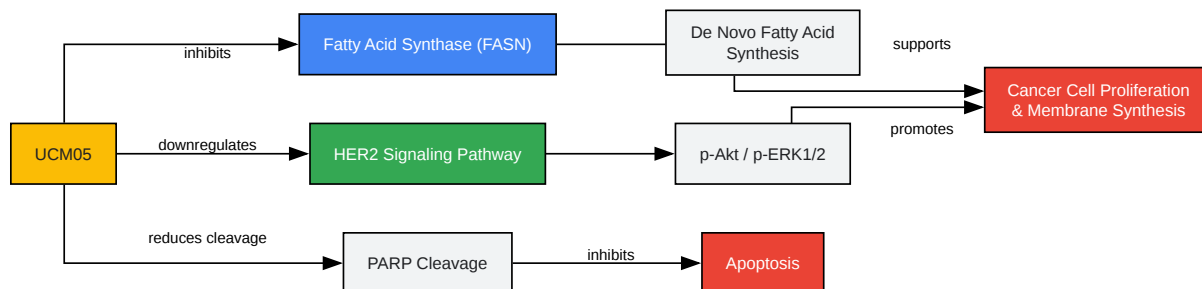
In Vivo Mouse Model of HSV-2 Infection

This model is used to evaluate the therapeutic efficacy of **UCM05** in a living organism.

- Infection: Vaginally inoculate BALB/c mice with 10^5 PFU of HSV-2 (333 strain).
- Treatment: Treat the mice intraperitoneally daily with **UCM05** at doses of 15 mg/kg/d and 30 mg/kg/d for 6 days. The control group receives a vehicle (e.g., PBS).
- Monitoring: Monitor the mice daily for 12 days post-infection for survival rates and clinical disease scores (on a scale of 0–5).
- Viral Titer Measurement: Collect vaginal washes at specific time points (e.g., 4 days post-infection) to determine viral titers using a plaque assay.
- Gene Expression Analysis: Analyze the expression of viral genes (e.g., HSV-2 VP16 DNA) in vaginal tissue using RT-qPCR.[8]

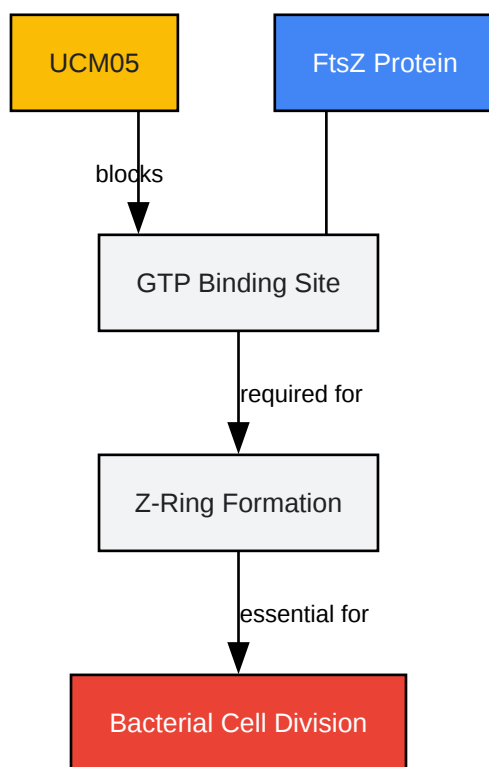
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action of **UCM05**.



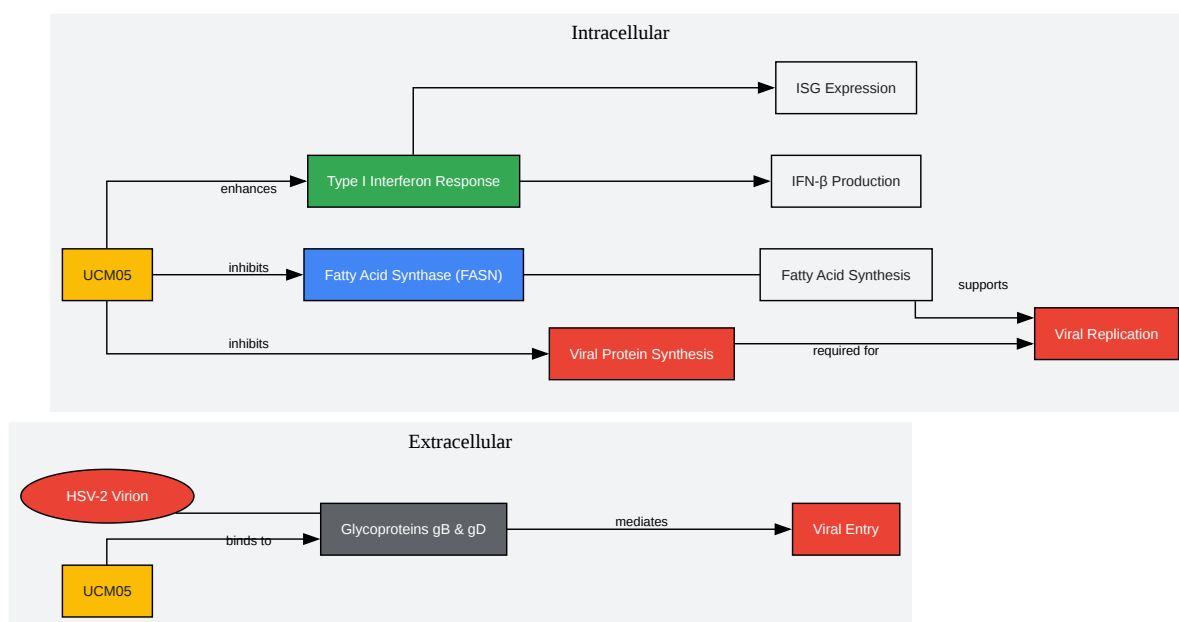
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Caption: **UCM05's** anti-cancer mechanism in HER2+ breast cancer.



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Caption: **UCM05's** mechanism of inhibiting bacterial cell division.



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Caption: **UCM05's** multi-pronged antiviral mechanism against HSV-2.

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